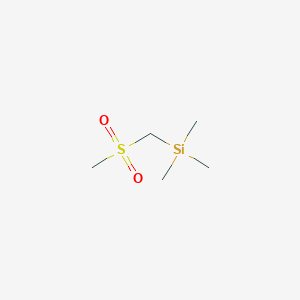
Trimethyl(methylsulfonylmethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(methylsulfonylmethyl)silane is an organosilicon compound with the molecular formula C5H14O2SSi. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a silicon atom bonded to three methyl groups and a methylsulfonylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(methylsulfonylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methylsulfonylmethane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. The raw materials are carefully selected, and the reaction conditions are optimized to minimize impurities and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(methylsulfonylmethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form silanes and other reduced silicon-containing compounds.
Substitution: The methylsulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanes, sulfoxides, sulfones, and various substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Trimethyl(methylsulfonylmethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules and the development of new biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and advanced materials
Wirkmechanismus
The mechanism of action of trimethyl(methylsulfonylmethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and other elements, facilitating the formation of stable compounds. The methylsulfonylmethyl group can undergo nucleophilic and electrophilic reactions, contributing to the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH.
Uniqueness
Trimethyl(methylsulfonylmethyl)silane is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other silanes may not be suitable .
Eigenschaften
Molekularformel |
C5H14O2SSi |
|---|---|
Molekulargewicht |
166.32 g/mol |
IUPAC-Name |
trimethyl(methylsulfonylmethyl)silane |
InChI |
InChI=1S/C5H14O2SSi/c1-8(6,7)5-9(2,3)4/h5H2,1-4H3 |
InChI-Schlüssel |
ITXXARMDLFYXRY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















